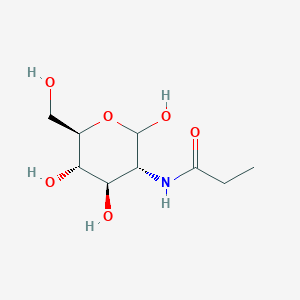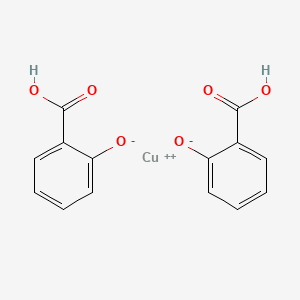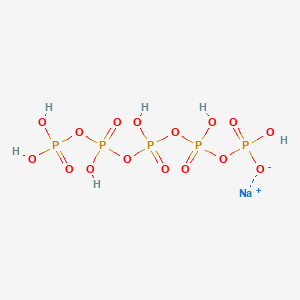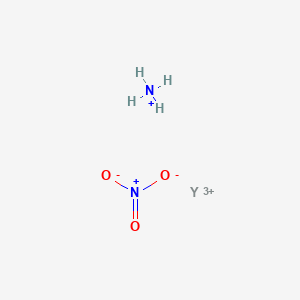
Iron(II) lactate trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Iron(II) lactate trihydrate can be synthesized through several methods:
Reaction of Calcium Lactate with Iron(II) Sulfate: This method involves the reaction of calcium lactate with iron(II) sulfate in an aqueous solution, resulting in the formation of iron(II) lactate and calcium sulfate as a byproduct. [ \text{Ca(C}_3\text{H}_5\text{O}_3\text{)}_2\text{(aq)} + \text{FeSO}_4\text{(aq)} \rightarrow \text{CaSO}_4\text{(s)} + \text{Fe(C}_3\text{H}_5\text{O}_3\text{)}_2\text{(aq)} ]
Combination of Lactic Acid with Calcium Carbonate and Iron(II) Sulfate: Another route involves combining lactic acid with calcium carbonate and iron(II) sulfate, which also yields iron(II) lactate.
Analyse Chemischer Reaktionen
Iron(II) lactate trihydrate undergoes various chemical reactions:
Oxidation: Iron(II) lactate can be oxidized to iron(III) lactate in the presence of oxidizing agents.
Reduction: It can also participate in reduction reactions where iron(III) is reduced back to iron(II).
Substitution: The lactate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like ascorbic acid for reduction. .
Wissenschaftliche Forschungsanwendungen
Iron(II) lactate trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various compounds and as a catalyst in certain reactions.
Biology: It serves as a source of iron in biological studies, particularly in studies related to iron metabolism and homeostasis.
Industry: It is used in the production of proton-exchange membrane fuel cells and as a color retention agent in food products
Wirkmechanismus
The mechanism of action of iron(II) lactate trihydrate involves its dissolution in the digestive tract, where it releases iron ions (Fe2+) and lactate ions. The lactic acid component acts as a chelating agent, enhancing the solubility and absorption of iron in the intestines. The iron ions are absorbed by enterocytes and transported into the bloodstream, where they bind to transferrin and are distributed to various tissues for metabolic functions .
Vergleich Mit ähnlichen Verbindungen
Iron(II) lactate trihydrate can be compared with other iron supplements such as:
Iron(II) sulfate: Another common iron supplement, but it has a higher tendency to cause gastrointestinal upset.
Iron(II) gluconate: Similar in bioavailability but differs in its chemical structure and solubility.
Iron(III) chloride: Used in different applications due to its higher oxidation state and different reactivity.
This compound is unique due to its high solubility, bioavailability, and lower risk of gastrointestinal side effects, making it a preferred choice for iron supplementation .
Eigenschaften
IUPAC Name |
2-hydroxypropanoic acid;iron;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Fe.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENWRIDFJWUOGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.O.O.O.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18FeO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10,14,18-Trihydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-16-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B1144265.png)






